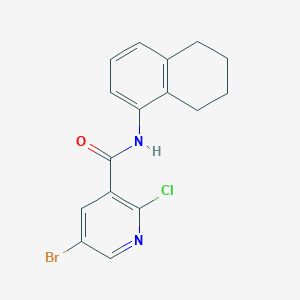
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of halogenated pyridine derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a carboxamide group linked to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide typically involves multiple steps:
-
Halogenation of Pyridine: : The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
-
Formation of Carboxamide: : The halogenated pyridine is then reacted with an appropriate amine, such as 5,6,7,8-tetrahydronaphthalen-1-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The halogen atoms (bromine and chlorine) on the pyridine ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, potentially forming N-oxides, or reduction reactions, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Amines or reduced carboxamide derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive nature.
作用机制
The mechanism by which 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The halogenated pyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The carboxamide group may form hydrogen bonds with amino acid residues, stabilizing the compound within the binding pocket of a protein.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the carboxamide and tetrahydronaphthalene moieties, making it less complex.
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine-3-carboxamide: Similar structure but without halogenation, which may affect its reactivity and biological activity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydronaphthalene moiety, makes 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide unique. This combination of structural features can enhance its binding affinity to biological targets and its potential as a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-11-8-13(15(18)19-9-11)16(21)20-14-7-3-5-10-4-1-2-6-12(10)14/h3,5,7-9H,1-2,4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZZAKHABAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2809165.png)
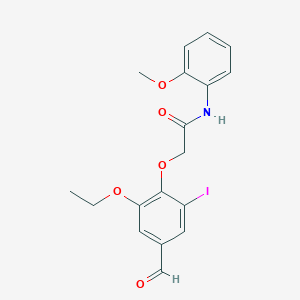
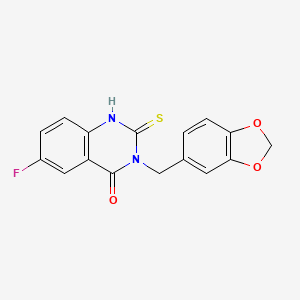
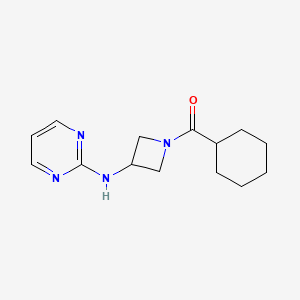
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)
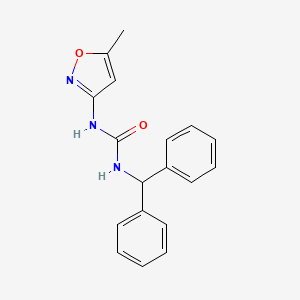
![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)
![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2809186.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)
![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)
